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molecular formula C7H2F6 B1586109 2,3,4-Trifluorobenzotrifluoride CAS No. 393-01-1

2,3,4-Trifluorobenzotrifluoride

Cat. No. B1586109
M. Wt: 200.08 g/mol
InChI Key: KJOHHPPNYVMWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04952601

Procedure details

200 g of 2,3,4-trifluorobenzotrifluoride in 500 ml of tetrahydrofuran are introduced in an autoclave, and 60 ml of liquid ammonia are forced in. The mixture is stirred at 130° C. for 6 hours (maximum pressure 18 bar), cooled, and released. By distillation, 72 g of 2-amino-3,4-difluoro-benzotrifluoride are obtained at a boiling point of 60° to 64° C. at 26 mbar and 92 g of 2,3-difluoro-4-amino-benzotrifluoride are obtained at a boiling point of 92° to 93° C. at 26 mbar.
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6](F)[CH:5]=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11].[NH3:14]>O1CCCC1>[F:1][C:2]1[C:7]([F:8])=[C:6]([NH2:14])[CH:5]=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
FC1=C(C=CC(=C1F)F)C(F)(F)F
Name
liquid
Quantity
60 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 130° C. for 6 hours (maximum pressure 18 bar)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
DISTILLATION
Type
DISTILLATION
Details
By distillation, 72 g of 2-amino-3,4-difluoro-benzotrifluoride

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1F)N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 92 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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